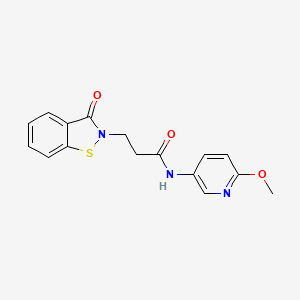
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core . This reaction involves the cyclization of β-phenylethylamines with acid chlorides under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride for electrophilic activation, and various reducing agents like sodium borohydride for reduction reactions . The conditions often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted isoquinoline and phthalazinone derivatives, which can be further utilized in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects . The pathways involved may include inhibition of enzyme activity and alteration of signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and has applications in cancer research.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound is used in the synthesis of various isoquinoline derivatives and has similar chemical properties.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is unique due to its dual functionality, combining the properties of both isoquinoline and phthalazinone derivatives. This dual functionality enhances its potential in medicinal chemistry and drug development, making it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C20H21N3O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-8-7-15-11-21-23(20(24)18(15)19(17)26-2)13-22-10-9-14-5-3-4-6-16(14)12-22/h3-8,11H,9-10,12-13H2,1-2H3 |
InChI-Schlüssel |
YJEKMLCKTGJACX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC4=CC=CC=C4C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-ylmethyl)pentanamide](/img/structure/B12178116.png)

![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12178127.png)
![3-(2-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178130.png)

![2-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide](/img/structure/B12178156.png)
![1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B12178163.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B12178168.png)

![N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178177.png)
![Methyl {1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}carbamate](/img/structure/B12178184.png)
![4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine](/img/structure/B12178195.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12178199.png)

